molecular formula C8H9NO2 B016588 Methyl 5-Methylnicotinate CAS No. 29681-45-6

Methyl 5-Methylnicotinate

Cat. No. B016588
CAS RN: 29681-45-6
M. Wt: 151.16 g/mol
InChI Key: KQILMMLAGGFMCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insights into the methods that could be applied to Methyl 5-Methylnicotinate. For instance, the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide demonstrates a method for creating complex structures efficiently and in an environmentally friendly manner (Feroci et al., 2005). This approach could potentially be adapted for the synthesis of Methyl 5-Methylnicotinate, emphasizing the importance of sustainable and mild conditions in chemical synthesis.

Molecular Structure Analysis

Methyl 5-Methylnicotinate's structure can be inferred from studies on similar compounds. For instance, the molecular structure of methyl isonicotinate was determined through gas phase electron diffraction combined with ab initio calculations, revealing significant details about bond lengths and angles that likely share similarities with Methyl 5-Methylnicotinate (Kiyono et al., 1996). Understanding these structural parameters is crucial for predicting the reactivity and interactions of Methyl 5-Methylnicotinate.

Chemical Reactions and Properties

Methyl 5-Methylnicotinate's reactivity can be assessed through studies on related compounds and their behavior in various chemical contexts. For example, the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA by MLL partner TET1 suggests a potential for specific reactivity patterns in biological systems that could also apply to the reactivity of Methyl 5-Methylnicotinate in similar environments (Tahiliani et al., 2009).

Physical Properties Analysis

The physical properties of Methyl 5-Methylnicotinate, such as melting point, boiling point, and solubility, can be inferred from the structural and molecular characteristics of the compound. Studies on similar compounds provide a basis for understanding these properties, which are essential for handling and application in various scientific and industrial processes.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and the potential for forming derivatives, are pivotal. Research on compounds with similar structures or functional groups offers valuable insights into the chemical behavior that Methyl 5-Methylnicotinate might exhibit. For instance, the study of the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate suggests specific reactivity patterns that could be relevant to the chemical properties of Methyl 5-Methylnicotinate (Riley & Perham, 1973).

Safety And Hazards

Methyl 5-Methylnicotinate is toxic if swallowed . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

methyl 5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQILMMLAGGFMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292469
Record name Methyl 5-Methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Methylnicotinate

CAS RN

29681-45-6
Record name 29681-45-6
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Record name Methyl 5-Methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methylpyridine-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
LW Deady, RA Shanks, AD Campbell… - Australian Journal of …, 1971 - CSIRO Publishing
… Preparations of methyl 4-methylpicolinat'e and methyl 5-methylnicotinate from the corresponding lutidines and methyl 5-methylpicolinate from 2-amino-5-methylpyridine are described. …
Number of citations: 20 www.publish.csiro.au
JI Seeman, HV Secor, CG Chavdarian… - The Journal of …, 1981 - ACS Publications
… Methyl 5-Methylnicotinate.36 Methylnicotmonitrile (57.07 g, 0.5 mol) was added to 125 mL of … boiling pentane, yielding 60 g of methyl 5-methylnicotinate: mp 47-48 C (lit.3* mp 45-46 C); …
Number of citations: 39 pubs.acs.org
J Guo, Y Lu, J Wang - Heterocyclic Communications, 2015 - degruyter.com
… A new synthetic approach to 5 has been reported using methyl 5-methylnicotinate as the starting material [3]. In our hands, the reported method has been unreliable and the use of …
Number of citations: 1 www.degruyter.com
SP Tanis, TT Parker, JR Colca, RM Fisher… - Journal of medicinal …, 1996 - ACS Publications
… To a stirring suspension of lithium aluminum hydride (3.80 g, 100 mmol) in dry THF (100 mL) at 10 C was added a solution of methyl 5-methylnicotinate (30.23 g, 200 mmol) in THF (125 …
Number of citations: 107 pubs.acs.org
M Hasyeoui, PM Chapple, F Lassagne… - European Journal of …, 2023 - Wiley Online Library
… In contrast, starting from methyl 5-methylnicotinate (5a), an attempt (not shown) to apply the same protocol only led to the corresponding N,N-diethylcarboxamide 5b in 74% yield (58% …
EP Kyba, ST Liu, K Chockalingam… - The Journal of Organic …, 1988 - ACS Publications
Twenty-one variously substituted fluorenones and azafluorenones havebeen synthesizedvia photochemical Pschorr cyclizations of 2-diazoniodiaryl ketones as the key ring-forming step…
Number of citations: 68 pubs.acs.org
SG Carmella, EJ McIntee, M Chen, SS Hecht - Carcinogenesis, 2000 - academic.oup.com
… 5-Methyl-N′-nitrosonornicotine (5-MeNNN) was synthesized from methyl 5-methylnicotinate (Lancaster Synthesis Inc., Windham, NH) as described for NNN (16). The overall yield was …
Number of citations: 48 academic.oup.com
J Rahil, P Haake - The Journal of Organic Chemistry, 1981 - ACS Publications
The alkaline hydrolysis of the sterically hindered phosphinate ester, methyl diisopropylphosphinate, has been studied in water. At 100 C, the rate constant is 5.3 X 10~ 6 M'1 s'1, AS*= -…
Number of citations: 16 pubs.acs.org
T Ashkenazi, D Pinkert, A Nudelman… - Pest Management …, 2007 - Wiley Online Library
Novel aryl chain isosters and analogues of 7‐keto‐8‐aminopelargonic acid (KAPA) and 7,8‐diaminopelargonic acid (DAPA), the vitamer intermediates involved in the biosynthetic …
Number of citations: 11 onlinelibrary.wiley.com
D Wang, H Feng, L Li, Z Liu, Z Yan… - The Journal of Organic …, 2017 - ACS Publications
… Following General Procedure I, using methyl 5-methylnicotinate (3.0 g, 19.8 mmol) and cyclohexanone (2.3 mL, 21.8 mmol), compound 7m was obtained (2.4 g, 56% yield) as a yellow …
Number of citations: 17 pubs.acs.org

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